cyclohexyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a cyclohexyl group, a furan ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis for the furan ring, followed by cyclization and esterification reactions to form the indole and carboxylate groups . The reaction conditions often require the use of catalysts such as palladium or gold, and solvents like acetic acid or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include furfural derivatives, alcohols, and substituted indoles, which can be further utilized in various applications .
Scientific Research Applications
Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and indole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 6-(2-thienyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Cyclohexyl 6-(2-pyridyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Uniqueness
Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings.
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
cyclohexyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-12-18-15(10-13(11-16(18)22)17-8-5-9-24-17)21-19(12)20(23)25-14-6-3-2-4-7-14/h5,8-9,13-14,21H,2-4,6-7,10-11H2,1H3 |
InChI Key |
NCNJBWRSFAGLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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